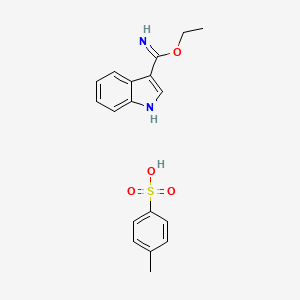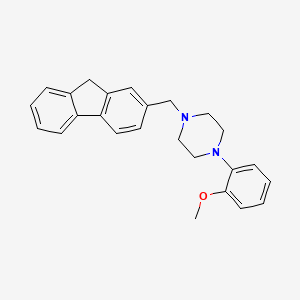
ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate is a chemical compound that belongs to the family of phenoxyalkanoic acid herbicides. It is commonly known as 'mecoprop' and is widely used as a selective herbicide to control broadleaf weeds in various crops. The compound is known for its effectiveness in controlling weeds, and its low toxicity to humans and animals.
Wirkmechanismus
The mechanism of action of ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate involves the inhibition of the plant enzyme acetyl-coenzyme A carboxylase (ACC). ACC is an essential enzyme in the biosynthesis of fatty acids, which are necessary for the growth and development of plants. By inhibiting ACC, the compound disrupts the biosynthesis of fatty acids, leading to the death of the plant.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate are primarily related to its herbicidal activity. The compound is selectively toxic to broadleaf weeds and has low toxicity to non-target plants, animals, and humans. The compound is rapidly metabolized and eliminated from the body, and does not accumulate in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate in lab experiments include its high efficacy in controlling broadleaf weeds, its low toxicity to non-target organisms, and its rapid metabolism and elimination from the body. The limitations of using the compound include its potential for environmental contamination and the need for proper handling and disposal.
Zukünftige Richtungen
Related to ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate include the development of new herbicidal compounds based on its structure and mode of action. Research is also needed to explore the potential use of the compound in the treatment of diseases such as cancer and Alzheimer's disease. The development of new formulations and delivery systems for the compound can also improve its efficacy and reduce its environmental impact. Finally, research is needed to understand the long-term effects of the compound on the environment and non-target organisms.
Synthesemethoden
The synthesis method of ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate involves the reaction of 2-chloro-5-methylphenol with ethyl 2-bromoisobutyrate in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or tetrahydrofuran, and the product is obtained in high yield after purification.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate has been extensively studied for its use as a herbicide in various crops. It has been shown to be effective in controlling broadleaf weeds such as dandelion, clover, and chickweed. The compound has also been studied for its potential use in the treatment of certain diseases such as cancer and Alzheimer's disease. Research has shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can reduce the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-5-16-12(15)13(3,4)17-11-8-9(2)6-7-10(11)14/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEDYUPIQNVRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(C=CC(=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(cycloheptylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5985070.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5985076.png)

![2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5985101.png)
![N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methyl-3-furamide](/img/structure/B5985115.png)
![({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B5985128.png)
![N-(2-isopropylphenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5985136.png)

![2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5985146.png)
![5-(2-furyl)-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5985154.png)

![1-{[1-({6-[(2-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5985166.png)
![2-[(8-quinolinyloxy)methyl]-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5985170.png)